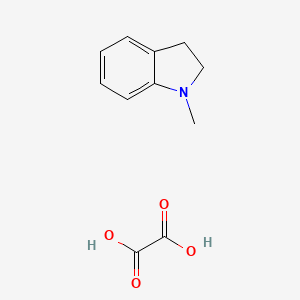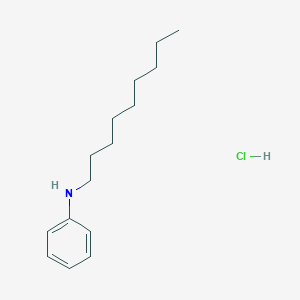![molecular formula C24H51N3O2 B14295439 N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine CAS No. 123650-65-7](/img/structure/B14295439.png)
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C24H51N3O2 This compound is characterized by the presence of an octadecylamino group attached to a glycine backbone through a two-step ethylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine typically involves a multi-step process:
Step 1: The reaction begins with the preparation of octadecylamine by the reduction of octadecyl nitrile.
Step 2: Octadecylamine is then reacted with ethylene diamine to form N-(2-octadecylamino)ethylamine.
Step 3: The final step involves the reaction of N-(2-octadecylamino)ethylamine with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated amines.
Applications De Recherche Scientifique
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine involves its interaction with lipid bilayers in cell membranes. The octadecylamino group integrates into the lipid layer, while the glycine backbone interacts with aqueous environments, thereby altering membrane properties and facilitating the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[2-(Decylamino)ethyl]amino}ethyl)glycine
- N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine
Uniqueness
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is unique due to its longer alkyl chain (octadecyl group), which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics.
Propriétés
Numéro CAS |
123650-65-7 |
|---|---|
Formule moléculaire |
C24H51N3O2 |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
2-[2-[2-(octadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C24H51N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22-27-23-24(28)29/h25-27H,2-23H2,1H3,(H,28,29) |
Clé InChI |
KACMPRAWZLJMFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
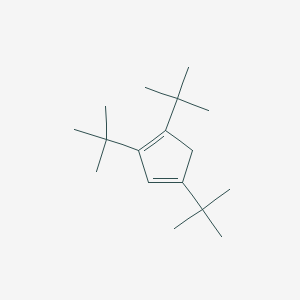


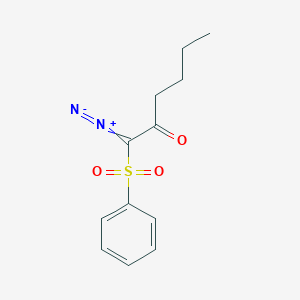
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
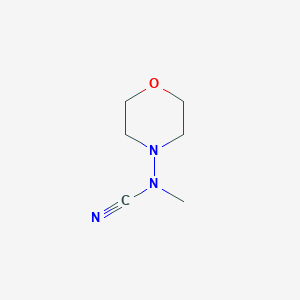
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
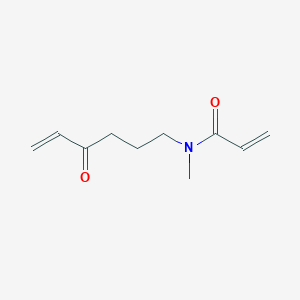

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
